1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] trihydrochloride
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Overview
Description
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride is a chemical compound with a unique spiro structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride typically involves the following steps:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The formation of the spiro linkage involves the reaction of the imidazo[4,5-c]pyridine core with a piperidine derivative under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-{3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethan-1-one: Similar structure with an ethanone group.
3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine]-7’-ol: Similar spiro structure with a cyclobutane ring.
Uniqueness
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride is unique due to its specific spiro linkage and trihydrochloride salt form, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine];trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.3ClH/c1-4-14-10(2-5-11-6-3-10)9-8(1)12-7-13-9;;;/h7,11,14H,1-6H2,(H,12,13);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNIMPJCXPEQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCNCC2)C3=C1NC=N3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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